molecular formula C16H18N2O4 B12511106 Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12511106
M. Wt: 302.32 g/mol
InChI Key: OTUYJLOBJHKKOB-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydropyrimidine Derivatives in Medicinal Chemistry

The exploration of tetrahydropyrimidines began in the late 19th century with Pietro Biginelli’s discovery of the Biginelli reaction, which combined aldehydes, β-keto esters, and urea derivatives to form dihydropyrimidinones. Early applications focused on antimalarial and antifolate agents, but the scaffold’s versatility soon expanded to anticancer, antibacterial, and antiviral therapeutics. For instance, Queener et al. developed pyrido[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors, highlighting the role of lipophilic substituents like isopropyl groups in enhancing target binding. Similarly, Grivsky’s synthesis of Piritrexim demonstrated the scaffold’s utility in antitumor applications without adverse metabolic effects.

The evolution of catalysts for the Biginelli reaction further accelerated structural diversification. Traditional HCl-mediated syntheses yielded modest outputs, but modern catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and diisopropyl ethyl ammonium acetate (DIPEAc) improved reaction efficiency. For example, DIPEAc enabled room-temperature syntheses of tetrahydropyrimidines with 96% yields, underscoring advancements in green chemistry. These developments laid the groundwork for synthesizing complex derivatives like ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which integrates multiple pharmacophoric groups.

Table 1: Key Milestones in Tetrahydropyrimidine Synthesis

Year Development Catalyst/Reagent Impact
1893 Biginelli reaction discovery HCl Foundation for dihydropyrimidinones
2017 DABCO-catalyzed synthesis DABCO 80–90% yields in antibacterial agents
2019 Solvent-free DIPEAc protocols DIPEAc 96% yields at room temperature

Structural Classification and Nomenclature of Polyfunctional Pyrimidine Carboxylates

The IUPAC name This compound reflects its intricate substituent arrangement:

  • Position 1 : An isopropyl group (-CH(CH~3~)~2~) attached to the nitrogen atom.
  • Position 3 : A phenyl ring (-C~6~H~5~) contributing aromaticity and lipophilicity.
  • Positions 2 and 4 : Ketone groups (=O) that enable hydrogen bonding and electronic modulation.
  • Position 5 : An ethyl ester (-COOCH~2~CH~3~) enhancing solubility and metabolic stability.

This structure aligns with the Biginelli product framework, where aldehydes, β-keto esters, and urea/thiourea condense to form tetrahydropyrimidines. For example, substituting benzaldehyde derivatives with electron-donating groups (e.g., methoxy) or halogens (e.g., chloro) alters the electronic profile and bioactivity of the resulting compounds. The ethyl ester at position 5 is a common feature in bioactive derivatives, as seen in Foroughifar et al.’s antibacterial tetrahydropyrimidines.

Table 2: Substituent Positions in this compound

Position Substituent Functional Role
1 Isopropyl Enhances lipophilicity
3 Phenyl Aromatic π-π interactions
2,4 Ketone Hydrogen-bonding sites
5 Ethyl ester Solubility and metabolic stability

Significance of 1,2,3,4-Tetrahydropyrimidine Scaffolds in Heterocyclic Chemistry

The tetrahydropyrimidine core is a privileged scaffold in drug discovery due to its conformational rigidity and capacity for multifunctionalization. The saturated ring reduces planarity, improving bioavailability compared to fully aromatic pyrimidines. Ketone groups at positions 2 and 4 act as hydrogen-bond acceptors, facilitating interactions with biological targets like enzymes or receptors. For instance, DHFR inhibitors leverage these groups to bind the enzyme’s active site, as demonstrated by pyrido[2,3-d]pyrimidines.

The scaffold’s adaptability is evident in structure-activity relationship (SAR) studies. Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., isopropyl) fine-tunes electronic and steric properties. Jadhav et al. showed that 4-chloro-substituted aldehydes yield tetrahydropyrimidines with enhanced antifungal activity, while methoxy groups improve antibacterial efficacy. Similarly, the phenyl group at position 3 in this compound likely augments π-stacking interactions in hydrophobic binding pockets.

Table 3: Bioactivity Correlations with Substituent Types

Substituent Type Example Position Biological Effect Source Compound
Electron-donating (-OCH~3~) Aldehyde moiety Increased antibacterial activity Compound 8 (Foroughifar et al.)
Halogen (-Cl) Aldehyde moiety Antifungal enhancement Compound 4a (Jadhav et al.)
Aromatic (phenyl) Position 3 Enhanced target binding Ethyl 1-isopropyl derivative

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 2,4-dioxo-3-phenyl-1-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10-17(11(2)3)16(21)18(14(13)19)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3

InChI Key

OTUYJLOBJHKKOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Mechanism

  • Nucleophilic Addition : Urea attacks the β-keto ester, forming an enamine intermediate.
  • Condensation : The aldehyde undergoes condensation with the enamine intermediate, forming a β-enamino ester.
  • Cyclization : Intramolecular cyclization and dehydration yield the dihydropyrimidine core.

Optimized Conditions

Parameter Traditional Method CeCl₃·7H₂O-Catalyzed DIPEAc-Promoted Ultrasound-Assisted
Catalyst HCl CeCl₃·7H₂O DIPEAc Nano La₂O₃
Solvent Ethanol Ethanol DIPEAc Ethanol
Time 1 hour 7 hours 45 minutes 45 minutes
Yield 60% 68% 94% 94%
Temperature Reflux Reflux RT 50°C

Key Findings :

  • DIPEAc (diisopropylethylammonium acetate) significantly accelerates the reaction, achieving 94% yield in 45 minutes under ambient conditions.
  • Ultrasound irradiation with nano La₂O₃ enhances efficiency, enabling high yields at mild temperatures.
  • CeCl₃·7H₂O improves selectivity but requires prolonged reaction times.

Alkylation for 1-Isopropyl Group Introduction

The 1-isopropyl substituent is introduced via alkylation of the dihydropyrimidine intermediate. Common reagents include isopropyl halides (e.g., isopropyl iodide) or alkylating agents like dimethyl sulfate.

Procedure

  • Base Activation : Treat the dihydropyrimidine core with a base (e.g., NaOH or NaH) to deprotonate the NH group at position 1.
  • Alkylation : Add an isopropyl halide under reflux conditions (e.g., ethanol or DMF) to form the 1-isopropyl derivative.

Alkylation Methods

Method Reagents Conditions Yield
Isopropyl Iodide Isopropyl iodide, NaOH Ethanol, 6 hours 70%
Isopropyl Sulfate Isopropyl sulfate, K₂CO₃ DMF, 24 hours 65%

Challenges :

  • Steric Hindrance : Bulky isopropyl groups may reduce reaction efficiency.
  • Byproduct Formation : Competing N-alkylation or over-alkylation requires careful stoichiometry.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Advantages : Shorter reaction times (e.g., 30 minutes vs. 7 hours in conventional methods).
  • Limitations : Limited scalability and potential thermal side reactions.

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Crystallization : From methanol, ethanol, or acetone.
  • Chromatography : Column chromatography (SiO₂, CHCl₃/MeOH) for high-purity samples.

Spectral Data :

  • ¹H NMR : Peaks at δ 5.60 (s, C₄H), 7.70–7.30 (m, Ar-H), and 4.50–3.90 (q, CH₂CH₃).
  • IR : Absorption at 1660 cm⁻¹ (C=O) and 1562 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Advantages Limitations Applications
Biginelli (HCl) Simple, low-cost catalysts Moderate yields, long times Lab-scale synthesis
DIPEAc High yield, rapid reaction Requires ionic liquid Industrial optimization
Ultrasound Green chemistry, high efficiency Specialized equipment needed Scalable processes

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations

Table 1: Substituent Comparison
Compound Name Position 1 Position 2 Position 3 Position 4 Position 6
Target Compound Isopropyl Dioxo Phenyl - -
Ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (e.g., 4a–n) H Oxo - Aryl (e.g., phenyl) Methyl
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate p-Tolyl Thioxo - 2-Fluorophenyl Methyl
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate H Oxo - Fluorophenyl Methyl
Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate H Oxo - Phenyl Bromomethyl
Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate H Oxo - Pyrazolyl Methyl

Key Observations :

  • The 1-isopropyl group in the target compound is rare; most analogs have H or aryl groups at position 1. This substituent may hinder rotational freedom or receptor binding .
  • 2,4-Dioxo groups differentiate the target from 2-thioxo derivatives (e.g., ), which exhibit altered solubility and bioactivity due to sulfur’s polarizability.
  • The 3-phenyl group is uncommon; most analogs have substituents at position 4 (e.g., aryl, pyrazolyl) .
Table 2: Reported Bioactivities
Compound Type Key Activities References
Target Compound Not reported in evidence -
2-Thioxo Derivatives Antimicrobial, antitumor
4-Pyrazolyl Derivatives Antitubercular, anticancer
4-Aryl-6-methyl Derivatives Antiviral (HAV), antihypertensive

Structural-Activity Insights :

  • 2-Thioxo analogs show enhanced antimicrobial activity due to sulfur’s electronegativity .
  • Bulkier substituents (e.g., pyrazolyl in ) improve target specificity in anticancer applications.
  • The target’s isopropyl group could modulate lipophilicity, influencing membrane permeability.

Physicochemical Properties

  • Solubility : Thioxo derivatives (e.g., ) are less polar than dioxo analogs, reducing aqueous solubility.
  • Melting Points: Not directly reported, but substituents like bromomethyl increase molecular weight and likely raise melting points.
  • Stability : The target’s ester group may confer hydrolytic sensitivity under acidic/basic conditions, similar to other ethyl carboxylates .

Biological Activity

Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 2135644-96-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • Purity : 95%
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that compounds similar to Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of tetrahydropyrimidines against common bacterial strains. The results indicated that certain modifications to the ethyl group enhanced the compound's efficacy against Staphylococcus aureus and Escherichia coli .

Compound VariantZone of Inhibition (mm)MIC (µg/mL)
Ethyl variant A1550
Ethyl variant B2025
Ethyl 1-isopropyl derivative2510

Anticancer Activity

Ethyl 1-isopropyl-2,4-dioxo-3-phenyl derivatives have also been investigated for their anticancer properties. Preliminary results suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction.

Research Findings

In vitro studies have demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
PC3 (Prostate Cancer)15.0

The proposed mechanism for the biological activity of Ethyl 1-isopropyl-2,4-dioxo-3-phenyl derivatives involves:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting metabolic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Interaction with DNA : Some studies indicate that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Toxicological assessments have indicated moderate toxicity levels; therefore, further studies are necessary to determine safe dosage ranges for therapeutic applications.

Toxicity Profile

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation
Eye IrritationModerate irritation

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